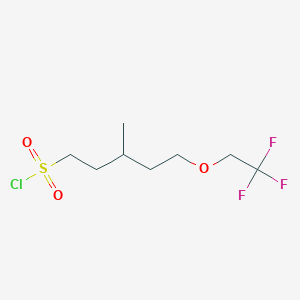
3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride is an organic compound characterized by its unique structure, which includes a trifluoroethoxy group and a sulfonyl chloride group
Méthodes De Préparation
The synthesis of 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the reaction of 3-methyl-5-pentanol with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst to form the corresponding ether. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.
Common reagents used in these reactions include sodium borohydride for reductions and hydrogen peroxide for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form strong covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and trifluoroethoxy-containing compounds:
Similar Compounds: Examples include 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine and 2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole
This compound’s unique structure and reactivity make it a valuable tool in both research and industrial applications, offering a wide range of possibilities for chemical synthesis and modification.
Propriétés
Formule moléculaire |
C8H14ClF3O3S |
|---|---|
Poids moléculaire |
282.71 g/mol |
Nom IUPAC |
3-methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H14ClF3O3S/c1-7(3-5-16(9,13)14)2-4-15-6-8(10,11)12/h7H,2-6H2,1H3 |
Clé InChI |
CCJXFIMUGDBZLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOCC(F)(F)F)CCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


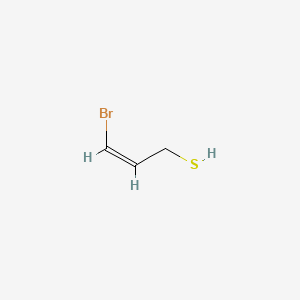
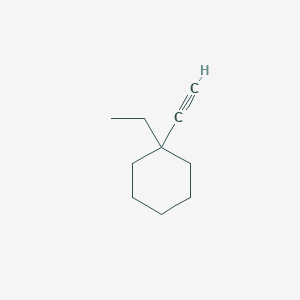
![4-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13490231.png)
![Bicyclo[2.1.1]hexan-2-amine](/img/structure/B13490240.png)
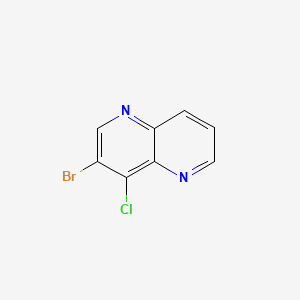
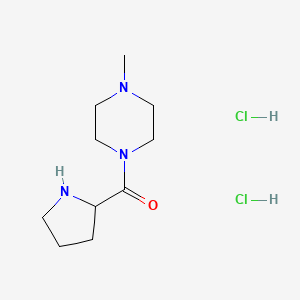
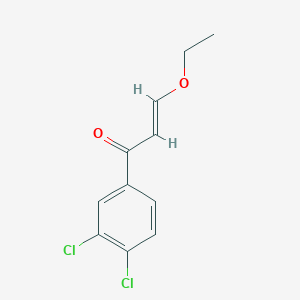

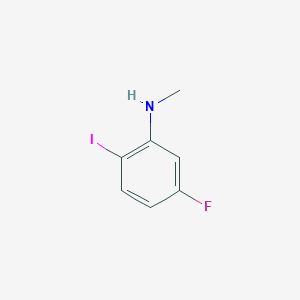
![2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride](/img/structure/B13490268.png)
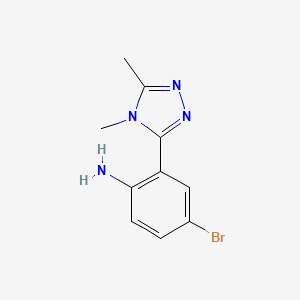
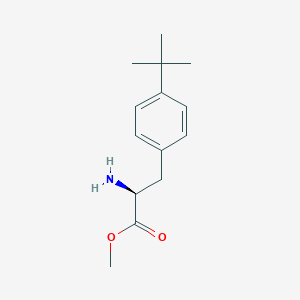
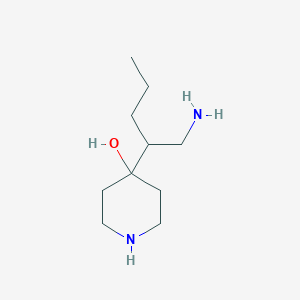
![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)
